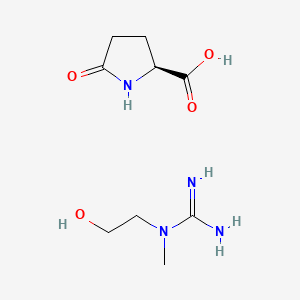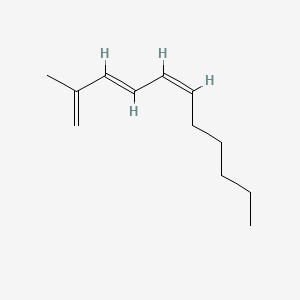
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is an organic compound with the molecular formula C12H20. It is a type of triene, meaning it contains three double bonds within its carbon chain. This compound is known for its distinct structure and is one of the stereoisomers of 1,3,5-Undecatriene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- can be synthesized through various organic reactions. One common method involves the Wittig reaction, where methylene triphenylphosphorane reacts with an appropriate aldehyde or ketone to form the triene structure . The reaction conditions typically include a solvent like tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the fragrance and flavor industry due to its distinct odor and flavor profile.
Mécanisme D'action
The exact mechanism of action of 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z,5E)-1,3,5-Undecatriene
- (E,E)-1,3,5-Undecatriene
- (3E,5E)-1,3,5-Undecatriene
Comparison
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and refractive index, and distinct interactions in biological systems .
Propriétés
Numéro CAS |
73399-00-5 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(3E,5Z)-2-methylundeca-1,3,5-triene |
InChI |
InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h8-11H,2,4-7H2,1,3H3/b9-8-,11-10+ |
Clé InChI |
JJCUHVWRXVDLKW-QNRZBPGKSA-N |
SMILES isomérique |
CCCCC/C=C\C=C\C(=C)C |
SMILES canonique |
CCCCCC=CC=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)


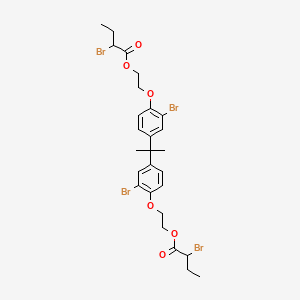


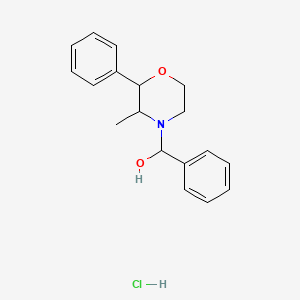
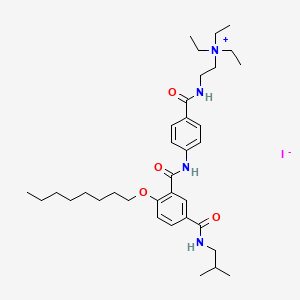
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)


